
4-Chloro-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one is a derivative of 4-aminophenazone (4-amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one), which is known for its antipyretic, analgesic, and anti-inflammatory effects . The compound has a molecular weight of 203.25 g/mol .
Synthesis Analysis
The synthesis of 4-Chloro-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one and its derivatives often involves the reaction with various aldehydes and oximes to form heterocyclic Schiff bases . These Schiff bases can form stable complexes with transition metals .Molecular Structure Analysis
The molecular structure of 4-Chloro-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one is similar to that of 4-aminophenazone, with the addition of a chlorine atom. The exact structure can be determined using spectroscopic methods .Chemical Reactions Analysis
4-Chloro-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one can undergo various chemical reactions, particularly with transition metals, to form complexes . These complexes have been studied for their potential biological properties .Physical And Chemical Properties Analysis
The compound has a melting point of 107 - 109 °C and is soluble in water (56 g/l at 20 °C). It has a pH value of 7.1 when in a 100 g/l slurry in water .科学的研究の応用
Antibacterial Activity
Transition metal complexes with Schiff bases derived from 4-aminoantipyrine have shown promising antibacterial activity . These complexes have been tested for their in vitro antibacterial activity against various strains such as Staphylococcus aureus, Klebsiella pneumoniae, Escherichia coli, and Pseudomonas aeruginosa .
Synthesis of Bioactive Compounds
Schiff bases, which can be synthesized from 4-amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one, are important precursors for the synthesis of some bioactive compounds . They have been found to exhibit antibacterial, antifungal, anti-HIV, anti-inflammatory, anticonvulsant, antiviral, and anticancer properties .
Detection of Reducing Carbohydrates
4-Chloro-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one can be used as a reagent for the detection of reducing carbohydrates by ESI/MALDI-MS . This helps improve the sensitivity of reducing mono- and oligo-saccharides for their subsequent determination using capillary zone electrophoresis .
Synthesis of Antioxidants
1-phenyl-3-methyl-5-pyrazolone, a derivative of 4-Chloro-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one, is used in the synthesis of Edaravone (Radicava), a novel antioxidant . Edaravone is an intravenous medication used to help with recovery following a stroke and to treat amyotrophic lateral sclerosis (ALS) .
Synthesis of Medicinal Compounds
1,3-dimethyl-5-pyrazolone, another important pyrazolone derivative, is an important intermediate in the preparation of some medicinal compounds . Methyl hydrazine and ethyl acetoacetate are common compounds for the synthesis of 1,3-dimethyl-5-pyrazolone .
Synthesis of Mercapto-substituted Triazoles
A simple three-component one-pot protocol for the synthesis of mercapto-substituted 4-(benzylideneamino)-5-(3,5-dimethyl-1H-pyrazole-1-yl)-4H-1,2,4-triazoles has been implemented by the reaction of 4-triazole-3-thiol or 4-amino-5-hydrazinyl-4H-1,2,4-triazole-3-thiol with acetylacetone and various substituted benzaldehydes .
作用機序
Target of Action
Its analogues, such as 4-amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one, are known to have anti-inflammatory, analgesic, antiviral, antipyretic, antirheumatic, and antimicrobial activities . These activities suggest that the compound may interact with multiple targets, including enzymes like cyclooxygenases .
Biochemical Pathways
The compound’s interaction with its targets can affect various biochemical pathways. For instance, by inhibiting cyclooxygenases, it can disrupt the synthesis of prostaglandins, thereby affecting the inflammatory response .
Pharmacokinetics
Its solubility, melting point, and other physicochemical properties can influence its bioavailability .
Result of Action
The inhibition of prostaglandin synthesis by 4-Chloro-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one can lead to reduced inflammation and pain, given the role of prostaglandins in these physiological processes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of 4-Chloro-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one. For instance, its solubility and stability can be affected by the pH of the environment .
Safety and Hazards
将来の方向性
Research is ongoing into the potential uses of 4-Chloro-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one and its derivatives. Recent studies have focused on the synthesis of new antibacterial agents, with Schiff bases derived from 4-aminophenazone showing promise . Future research will likely continue to explore the biological properties of these compounds and their potential applications in medicine.
特性
IUPAC Name |
4-chloro-1,5-dimethyl-2-phenylpyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O/c1-8-10(12)11(15)14(13(8)2)9-6-4-3-5-7-9/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCUJRLKNQGXLCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-N-{[4-(cyclopentyloxy)-3-methoxyphenyl]methyl}pyridine-4-carboxamide](/img/structure/B2884341.png)
![2,3-dimethoxy-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2884344.png)
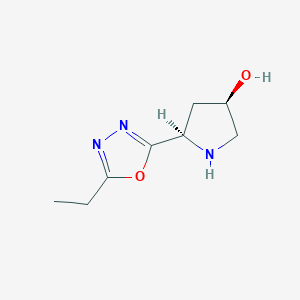
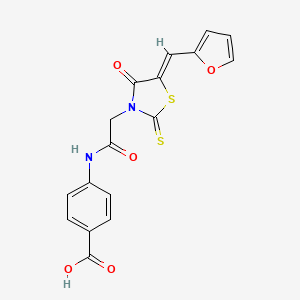
![2-{[4-(Tert-butyl)benzyl]sulfanyl}-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole](/img/structure/B2884350.png)
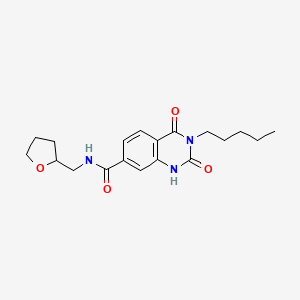
![N-{[benzyl(cyanomethyl)carbamoyl]methyl}-3-(4-methylphenyl)propanamide](/img/structure/B2884355.png)
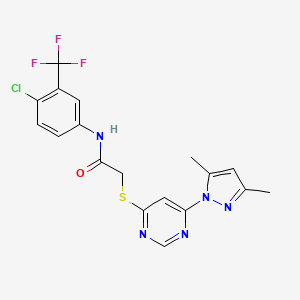
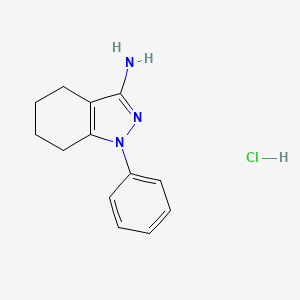
![N-(2-chlorobenzyl)-2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2884358.png)
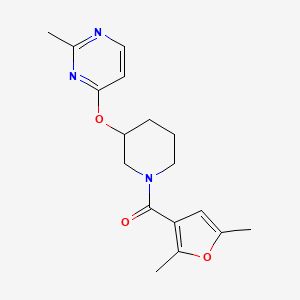
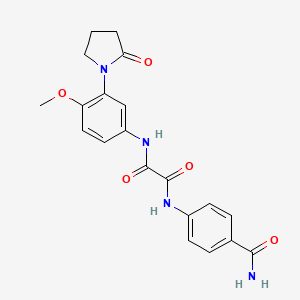
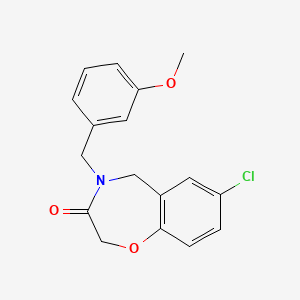
![(E)-7-methyl-2-((5-methylfuran-2-yl)methylene)-3-oxo-N,5-diphenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2884365.png)